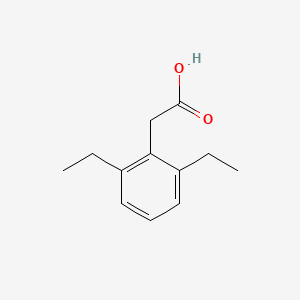

2-(2,6-Diethylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,6-diethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-6-5-7-10(4-2)11(9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLSPGZTNBGBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100256-33-5 | |

| Record name | 2-(2,6-diethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diethylphenyl)acetic acid typically involves a multi-step process. One common method starts with the bromination of 2,6-diethylbenzene to form 2,6-diethylbromobenzene. This intermediate is then reacted with magnesium to form a Grignard reagent, which is subsequently treated with a formamide to yield the corresponding benzaldehyde. The benzaldehyde is then hydrogenated to form benzyl alcohol, which is activated and then cyanated to form a nitrile. Finally, the nitrile is hydrolyzed to produce 2-(2,6-Diethylphenyl)acetic acid .

Industrial Production Methods

Industrial production methods for 2-(2,6-Diethylphenyl)acetic acid often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Diethylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylphenyl)acetic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Alachlor

- IUPAC Name : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 269.77 g/mol

- Key Features : Alachlor is a herbicide where the 2,6-diethylphenyl group is linked to a chloroacetamide backbone. The methoxymethyl group enhances its solubility and bioavailability .

- Application : Pre-emergent control of annual grasses and broadleaf weeds .

Diethatyl (Acetyl甲草胺)

- IUPAC Name: 2-[(2-Chloroacetyl)-(2,6-diethylphenyl)amino]acetic acid

- Molecular Formula: C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- Key Features : Combines a 2,6-diethylphenyl group with a chloroacetylated glycine moiety. The chlorine atom increases electrophilicity, enhancing reactivity with biological targets .

- Application : Herbicide with broad-spectrum activity against weeds .

Deschloroalachlor

Pharmaceutical Analogs

Aceclofenac

- IUPAC Name: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid

- Molecular Formula: C₁₆H₁₃Cl₂NO₄

- Molecular Weight : 354.19 g/mol

- Key Features: A non-steroidal anti-inflammatory drug (NSAID) where the 2,6-dichlorophenyl group (instead of diethyl) enhances COX-2 selectivity .

Etifenin

- IUPAC Name: N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid

- Molecular Formula : C₁₆H₂₂N₂O₅

- Molecular Weight : 322.36 g/mol

- Key Features: Used in hepatobiliary imaging. The iminodiacetic acid group facilitates metal chelation .

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| 2-(2,6-Diethylphenyl)acetic acid (hypothetical) | C₁₂H₁₆O₂ | 192.25 | -COOH, 2,6-diethylphenyl | Intermediate in synthesis |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | -Cl, -N-(methoxymethyl), 2,6-diethyl | Herbicide |

| Diethatyl | C₁₄H₁₈ClNO₃ | 283.75 | -Cl, -NHCOCH₂COOH, 2,6-diethyl | Herbicide |

| Aceclofenac | C₁₆H₁₃Cl₂NO₄ | 354.19 | -Cl, -COOCH₂COOH, 2,6-dichlorophenyl | NSAID |

Research Findings

- Toxicity and Metabolism : Alachlor undergoes metabolic dechlorination to form Deschloroalachlor, reducing its environmental persistence .

- Structure-Activity Relationships : The 2,6-diethylphenyl group in agrochemicals confers steric bulk, improving target specificity. Chlorine substituents (as in Alachlor) enhance electrophilicity, critical for herbicidal activity .

- Cluster Analysis : N-(2,6-Diethylphenyl)acetamide (L7) clusters with propanil (L6), suggesting shared bioactivity pathways in pesticide formulations .

Biological Activity

2-(2,6-Diethylphenyl)acetic acid, also known by its chemical name with the CAS number 100256-33-5, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- IUPAC Name : 2-(2,6-diethylphenyl)acetic acid

Biological Activity Overview

The biological activity of 2-(2,6-Diethylphenyl)acetic acid is still under investigation, but preliminary studies suggest various potential pharmacological effects. Notably, it is considered a derivative of phenylacetic acid, which is known for several biological properties.

2. Anti-inflammatory Effects

Compounds with a phenylacetic structure have been associated with anti-inflammatory effects. Research into related compounds has demonstrated their ability to inhibit inflammatory pathways, suggesting that 2-(2,6-Diethylphenyl)acetic acid could also exhibit such properties.

3. Analgesic Properties

Given its structural characteristics, there is potential for analgesic activity. Phenylacetic acid derivatives are often explored for pain relief applications due to their interaction with pain receptors and pathways.

Research Findings

A review of the literature reveals several key insights into the biological activities associated with similar compounds:

Case Studies

While specific case studies on 2-(2,6-Diethylphenyl)acetic acid are scarce, related research provides valuable context:

-

Acetic Acid Application in Wound Care :

- A study found that acetic acid effectively eradicated biofilms of common wound pathogens within minutes of exposure. This highlights the potential for similar compounds in treating infections.

- Key pathogens affected included Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that derivatives like 2-(2,6-Diethylphenyl)acetic acid could be further explored for similar applications .

-

Inflammation Models :

- Research on phenylacetic acids has shown promise in reducing inflammation markers in animal models. Such findings could pave the way for testing 2-(2,6-Diethylphenyl)acetic acid in similar experimental setups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Diethylphenyl)acetic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, analogous compounds like diclofenac (a phenylacetic acid derivative) are synthesized via condensation of 2,6-dichloroaniline with phenylacetic acid precursors under acidic conditions . Researchers should optimize reaction parameters (e.g., temperature, catalyst concentration) using thin-layer chromatography (TLC) or HPLC to monitor intermediate purity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as demonstrated in similar phenylacetic acid syntheses .

Q. How can researchers characterize the structural and physicochemical properties of 2-(2,6-Diethylphenyl)acetic acid?

- Methodological Answer :

- Structural Analysis : X-ray crystallography (as used for methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate) resolves bond angles and stereochemistry .

- Spectroscopic Techniques : NMR (¹H/¹³C) confirms substituent positions, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Physicochemical Properties : Melting point (e.g., 128–132°C for analogous 2,5-dimethylphenylacetic acid) and solubility (in DMSO, ethanol) should be empirically determined using gravimetric methods .

Q. What safety protocols are recommended when handling 2-(2,6-Diethylphenyl)acetic acid?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Toxicity data from analogous compounds (e.g., LD₅₀ in rodents) should guide risk assessments .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of 2-(2,6-Diethylphenyl)acetic acid?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., diclofenac’s COX-2 inhibition) .

- Assay Design : Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values against inflammatory markers. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Controls : Include positive controls (e.g., diclofenac for anti-inflammatory assays) and solvent controls to validate specificity .

Q. What computational approaches are used to model the interactions of 2-(2,6-Diethylphenyl)acetic acid with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., COX-2). Optimize force fields for diethylphenyl substituent conformations .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories using GROMACS. Analyze hydrogen bonding and hydrophobic interactions .

- QSAR Models : Corrogate substituent effects (e.g., diethyl vs. dichloro groups) on bioactivity using datasets from PubChem or ChEMBL .

Q. How do researchers resolve contradictions in the reported biological activities of 2-(2,6-Diethylphenyl)acetic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables like assay conditions (e.g., pH, cell line viability thresholds). For example, diclofenac derivatives show divergent anticancer activity due to cell-type-specific permeability .

- Dose-Response Reevaluation : Reproduce conflicting studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Structural Reanalysis : Verify compound purity via LC-MS to rule out degradation products influencing activity .

Data Contradiction Analysis

- Example : Discrepancies in anti-inflammatory efficacy between studies may arise from differences in in vivo models (e.g., murine vs. zebrafish). Researchers should validate findings using orthogonal assays (e.g., histopathology alongside cytokine profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.